molecular formula C14H10ClFO2 B1323934 3-Chloro-4-fluoro-2'-methoxybenzophenone CAS No. 750633-57-9

3-Chloro-4-fluoro-2'-methoxybenzophenone

Cat. No.: B1323934
CAS No.: 750633-57-9
M. Wt: 264.68 g/mol
InChI Key: CRBNENCUVQBEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2. It is a benzophenone derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic substitution: Products like nitro derivatives or sulfonic acids.

    Nucleophilic substitution: Products like hydroxyl derivatives.

    Oxidation: Products like carboxylic acids.

    Reduction: Products like alcohols.

Scientific Research Applications

3-Chloro-4-fluoro-2’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also affect the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3’-methoxybenzophenone: Similar structure but lacks the fluoro substituent.

    3-Chloro-4-fluorobenzoic acid: Similar substituents but different functional group.

    3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Similar substituents but different functional group .

Uniqueness

3-Chloro-4-fluoro-2’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy groups on the benzophenone structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-12(16)11(15)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBNENCUVQBEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641466
Record name (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-57-9
Record name (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.